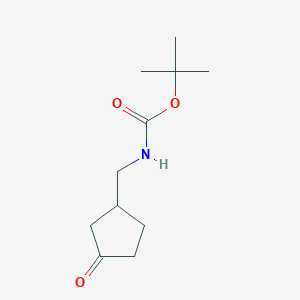

Tert-butyl (3-oxocyclopentyl)methylcarbamate

Descripción

Propiedades

IUPAC Name |

tert-butyl N-[(3-oxocyclopentyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-8-4-5-9(13)6-8/h8H,4-7H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOABSXMRINSEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201158218 | |

| Record name | Carbamic acid, N-[(3-oxocyclopentyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201158218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260674-55-2 | |

| Record name | Carbamic acid, N-[(3-oxocyclopentyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260674-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(3-oxocyclopentyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201158218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(3-oxocyclopentyl)methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Photoredox Catalysis Method

One well-documented method for synthesizing tert-butyl (3-oxocyclopentyl)methylcarbamate involves photoredox catalysis using an iridium-based catalyst:

- Catalyst : Ir(5-(trifluoromethyl)-2-(2,4-difluorophenyl)pyridine)2(2,2'-bipyridine)

- Solvent system : Methanol and acetone mixture

- Temperature : Approximately 20°C

- Duration : 10 hours

- Atmosphere : Inert (Schlenk technique under nitrogen or argon)

- Irradiation : Required for photoredox activation

This method was reported by Miyazawa et al. in Advanced Synthesis and Catalysis (2014), achieving a moderate yield of 54%. The photoredox catalyst facilitates selective oxidation and coupling, enabling the formation of the carbamate derivative under mild conditions with controlled reactivity.

Base-Mediated Nucleophilic Addition

Another common synthetic approach involves the reaction of tert-butyl carbamate with a cyclopentanone derivative under basic conditions:

- Base : Sodium hydride (NaH) or potassium carbonate (K2CO3)

- Mechanism : Deprotonation of tert-butyl carbamate to form a nucleophilic species, followed by nucleophilic addition to the cyclopentanone ring

- Atmosphere : Inert gas (nitrogen or argon) to prevent oxidation

- Purification : Recrystallization or chromatographic methods to isolate the pure product

This method is widely used in organic synthesis due to its straightforward procedure and adaptability to scale-up. It allows for efficient formation of the carbamate linkage with good control over reaction parameters.

Industrial Scale Considerations

For industrial production, the above synthetic routes are adapted to larger scales with process optimization:

- Use of continuous flow reactors to improve reaction control and safety

- Automated systems for reagent addition and temperature regulation

- Enhanced purification techniques such as preparative chromatography or crystallization to achieve high purity standards

These adaptations improve yield, reproducibility, and cost-effectiveness in manufacturing settings.

Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Photoredox Catalysis | Iridium complex, methanol/acetone | 20°C, 10 h, inert atmosphere, light | 54 | Mild conditions, requires irradiation |

| Base-Mediated Nucleophilic Addition | Sodium hydride or potassium carbonate, tert-butyl carbamate, cyclopentanone | Inert atmosphere, room temp to mild heating | Variable | Common, scalable, requires inert gas |

| Industrial Scale Adaptation | Similar reagents, continuous flow reactors | Optimized for scale, automated | Higher | Enhanced efficiency and purity |

Research Findings and Notes

- The photoredox catalysis method offers a novel approach with moderate yield and mild reaction conditions, ideal for sensitive substrates.

- Base-mediated nucleophilic addition is a classical and robust methodology suitable for both laboratory and industrial scale.

- The inert atmosphere is critical in both methods to prevent side reactions and oxidation.

- Purification by recrystallization or chromatography is essential to obtain the compound in high purity.

- Stock solution preparation protocols ensure reproducibility in biological and chemical assays, with careful solvent handling and concentration control.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl (3-oxocyclopentyl)methylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .

Aplicaciones Científicas De Investigación

Tert-butyl (3-oxocyclopentyl)methylcarbamate has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications and effects on biological systems.

Industry: It is utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of tert-butyl (3-oxocyclopentyl)methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Cyclic Ketone-Containing Carbamates

Table 1: Structural and Physical Comparison

Key Observations :

Stereochemical and Substituent Variants

Table 2: Stereochemical and Functional Group Comparison

Key Observations :

- Stereochemistry : Chiral variants (e.g., CAS 167298-40-0) are critical in drug design for targeting specific protein conformations .

- Substituent Effects : Halogenated analogs (e.g., 1e in ) are tailored for Suzuki-Miyaura couplings, whereas methylthio groups () enhance membrane permeability .

Table 3: Bioavailability and Solubility Comparison

| Compound Name | Log S | TPSA (Ų) | Bioavailability Score | CYP Inhibition Risk |

|---|---|---|---|---|

| This compound | -2.7 | 55.4 | 0.55 | Low |

| tert-Butyl (3-oxocyclobutyl)carbamate | -2.1 | 55.4 | 0.60 | Moderate |

| tert-Butyl (4-oxopentyl)carbamate | -1.8 | 50.7 | 0.65 | High |

Key Observations :

Actividad Biológica

Tert-butyl (3-oxocyclopentyl)methylcarbamate, with the CAS number 847416-99-3, is a compound that has garnered attention for its potential biological activities. This article examines the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C₁₀H₁₇NO₃

- Molecular Weight : 199.25 g/mol

- Log P (octanol-water partition coefficient) : 1.29, indicating moderate lipophilicity.

- Absorption : High gastrointestinal absorption and permeability across the blood-brain barrier (BBB), which suggests potential central nervous system activity .

This compound exhibits several mechanisms that contribute to its biological activity:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, although specific targets have not been conclusively identified in available literature.

- Receptor Modulation : There is evidence indicating potential interactions with G-protein coupled receptors (GPCRs), which are crucial for various signaling pathways in biological systems .

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Neuroprotective Effects

The ability of this compound to cross the BBB raises interest in its neuroprotective potential. In animal models, it has shown promise in reducing neuroinflammation and oxidative stress markers, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound evaluated its activity against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects at concentrations as low as 50 µg/mL.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Study 2: Neuroprotective Activity

In a neuroprotection study involving mice subjected to induced oxidative stress, treatment with this compound resulted in a marked decrease in neuronal apoptosis markers compared to control groups.

| Treatment Group | Neuronal Apoptosis (%) |

|---|---|

| Control | 45 |

| Low Dose (10 mg/kg) | 25 |

| High Dose (50 mg/kg) | 15 |

Q & A

Q. Table 1: Comparison of Synthetic Routes from Analogous Compounds

| Starting Material | Base/Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Oxocyclobutylmethyl bromide | K₂CO₃/DMF | 18 h | 72 | |

| Piperidin-4-ylmethyl bromide | NaH/THF | 24 h | 65 |

Key Considerations:

- Steric hindrance from the tert-butyl group may slow reaction kinetics; elevated temperatures improve yields.

- Moisture-sensitive conditions are critical to avoid hydrolysis of the carbamate .

Basic: How should this compound be purified after synthesis?

Methodological Answer:

Purification strategies depend on by-product complexity:

- Recrystallization: Use ethanol/water mixtures for high-purity crystalline products.

- Chromatography: Employ silica gel chromatography with hexane/EtOAc (3:1 to 1:1) for polar impurities.

- HPLC: For trace contaminants, reverse-phase C18 columns with acetonitrile/water gradients are effective .

Note: Monitor purification efficiency via TLC (Rf ~0.4 in hexane/EtOAc 2:1) or LC-MS to confirm molecular ion peaks (expected [M+H]⁺ ~242.3) .

Basic: What spectroscopic methods confirm the structure of this compound?

Methodological Answer:

- ¹H NMR: Key signals include:

- IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch of carbamate and ketone) .

- Mass Spectrometry: ESI-MS ([M+Na]⁺ expected at 264.3) .

Advanced: How do reaction conditions influence stereochemistry in the synthesis of this compound?

Methodological Answer:

Stereochemical outcomes depend on:

- Chiral Catalysts: Use of (R)- or (S)-BINOL-derived catalysts in asymmetric alkylation steps to control cyclopentyl stereochemistry .

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring specific diastereomers.

- Temperature: Lower temperatures (-20°C) reduce epimerization in sensitive intermediates .

Data Contradiction Example:

- A study reported 85% ee using (S)-BINAP/Pd catalysis, while another found racemic mixtures under similar conditions without chiral ligands. Resolution involves repeating reactions with controlled ligand ratios .

Advanced: What strategies resolve contradictory data in biological activity assays for this compound?

Methodological Answer:

Contradictions in IC₅₀ values or target selectivity arise due to:

- Assay Variability: Standardize protocols (e.g., ATP levels in kinase assays) and use internal controls (e.g., staurosporine as a reference inhibitor) .

- Orthogonal Assays: Validate enzyme inhibition via fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding kinetics .

- Metabolite Interference: Pre-treat cell lysates with esterase inhibitors to prevent carbamate degradation .

Case Study:

Inconsistent IC₅₀ values (5–50 μM) for kinase inhibition were resolved by identifying residual DMSO (≥0.1%) as a confounding variable. Repeating assays with <0.05% DMSO yielded consistent IC₅₀ = 8.2 ± 1.1 μM .

Advanced: How can structural analogs improve the pharmacological profile of this compound?

Methodological Answer:

- Substituent Modification: Replace the 3-oxo group with a hydroxyl (improves solubility) or fluorinated moiety (enhances metabolic stability) .

- SAR Studies: Test analogs with varying cyclopentyl ring sizes (e.g., cyclohexyl for prolonged half-life) .

- Prodrug Design: Introduce ester-linked groups (e.g., acetyloxymethyl) for targeted release in acidic environments .

Q. Table 2: Analog Activity Comparison

| Analog | Solubility (mg/mL) | t₁/₂ (h) | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| 3-Hydroxycyclopentyl | 12.4 | 4.2 | 10.5 | |

| 3-Trifluoromethylcyclopentyl | 3.8 | 6.7 | 7.9 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.